molecular formula C7H8ClN B151487 3-Chlorobenzylamine CAS No. 4152-90-3

3-Chlorobenzylamine

Cat. No.: B151487
CAS No.: 4152-90-3
M. Wt: 141.6 g/mol
InChI Key: BJFPYGGTDAYECS-UHFFFAOYSA-N
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Description

3-Chlorobenzylamine (IUPAC name: 1-(3-chlorophenyl)methanamine) is a benzylamine derivative with a chlorine substituent at the meta position of the aromatic ring. Its molecular formula is C₇H₈ClN, with an average molecular weight of 141.60 g/mol and a CAS Registry Number of 4152-90-3 . The compound is characterized by a primary amine group attached to a chlorinated benzene ring, which confers moderate reactivity and solubility in organic solvents.

This compound is widely used as a building block in synthetic organic chemistry and pharmaceutical research. For example, it serves as a precursor in the synthesis of quinazoline derivatives (e.g., N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine), which exhibit anticancer and neuroprotective properties . It is also employed in reductive amination reactions to produce secondary amines, such as N-(3-chlorobenzyl)butan-1-amine, under catalytic hydrogenation conditions .

Preparation Methods

Gabriel Synthesis via Phthalimide Intermediate

This two-step method involves alkylation of potassium phthalimide followed by cleavage of the phthalimide group.

Procedure:

  • Alkylation :

    • 3-Chlorobenzyl chloride reacts with potassium phthalimide in dimethylformamide (DMF) at 100–150°C for 1–10 hours .

    • Reagents :

      • 3-Chlorobenzyl chloride

      • Potassium phthalimide (generated in situ from phthalimide and K₂CO₃)

      • Solvent: DMF or toluene

  • Cleavage :

    • Hydrazinolysis or hydrolysis liberates 3-chlorobenzylamine.

    • Hydrazinolysis : React with hydrazine hydrate in methanol (40–65°C, 1–10 hours) to yield this compound and phthalhydrazide .

    • Hydrolysis : Use 10–30% aqueous KOH followed by HCl to isolate the amine hydrochloride .

Data:

StepYieldConditionsBy-Products
Alkylation85%120°C, 6 hours in DMFUnreacted phthalimide
Cleavage73%Hydrazine hydrate, refluxPhthalhydrazide

Advantages : High purity, scalable.
Limitations : Requires toxic hydrazine and generates phthalic acid waste .

Reductive Amination of 3-Chlorobenzaldehyde

Sodium triacetoxyborohydride (STAB) enables direct reductive amination under mild conditions .

Procedure:

  • Condense 3-chlorobenzaldehyde with ammonia or a primary amine in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Reduce the imine intermediate with STAB at room temperature.

Example:

  • Substrates : 3-Chlorobenzaldehyde + ammonium acetate

  • Reductant : STAB (2 equiv.)

  • Solvent : DCE with 1% acetic acid

  • Yield : 89%

Advantages : Functional group tolerance (esters, nitriles), minimal by-products .
Limitations : Cost of STAB for large-scale applications.

Hypochlorination of Allyl Quaternary Ammonium Salts

A niche method involving chlorination of allyltrimethylammonium chloride .

Procedure:

  • Synthesize allyltrimethylammonium chloride from allyl chloride and trimethylamine.

  • Treat with chlorine gas at 25–40°C to form 3-chloro-2-hydroxypropyltrimethylammonium chloride.

  • Neutralize with NaOH to isolate this compound .

Data:

ParameterValue
Chlorine stoichiometry1.1–1.3 mol per mole
Reaction temperature35–40°C
Yield65–70%

Advantages : Utilizes simple precursors.
Limitations : By-product formation (e.g., 2,3-dichloropropyl derivatives) .

Catalytic Reduction of 3-Chlorobenzonitrile

Direct reduction of nitriles using sodium borohydride and copper nanoparticles .

Procedure:

  • Suspend 3-chlorobenzonitrile in ethanol/water.

  • Add Cu nanoparticles (5–10 mol%) and NaBH₄ (3 equiv.).

  • Stir at 60°C for 6–12 hours .

Data:

CatalystSolventTemperatureYield
Cu NPsEtOH/H₂O60°C78%

Advantages : Avoids harsh conditions.
Limitations : Requires specialized catalysts and longer reaction times .

Ammonolysis of 3-Chlorobenzyl Halides

A scalable industrial route using 3-chlorobenzyl chloride and ammonia .

Procedure:

  • React 3-chlorobenzyl chloride with aqueous ammonia (7–15%) and benzaldehyde (side-reaction inhibitor) at 70–75°C for 4 hours .

  • Separate the oil phase and treat with HCl to form the hydrochloride salt.

  • Neutralize with NaOH to isolate free amine .

Optimization:

  • Benzaldehyde : 1–2 mol per mole halide suppresses dibenzylamine formation .

  • Ammonia : 4–10 mol per mole halide ensures complete conversion .

Data:

ParameterValue
Yield73%
Purity>98%

Advantages : Cost-effective, high throughput.
Limitations : Requires careful control to minimize polyalkylation .

Sandmeyer Reaction from 3-Amino Derivatives

A multi-step synthesis starting from iminodibenzyl .

Procedure:

  • Acetylate iminodibenzyl with acetic anhydride/perchloric acid.

  • Nitrate to form 3-nitro-N-acetyliminodibenzyl.

  • Reduce nitro group to amine with Fe/HCl.

  • Diazotize and perform Sandmeyer reaction with CuCl/HCl .

Data:

StepYieldKey Reagents
Acetylation85%Acetic anhydride, HClO₄
Diazotization70%NaNO₂, CuCl

Advantages : Applicable to complex substrates.
Limitations : Low overall yield (≈50%) and hazardous reagents .

Comparative Analysis of Methods

MethodYieldScalabilityCostSustainability
Gabriel Synthesis73%HighModerateLow (waste)
Reductive Amination89%ModerateHighMedium
Ammonolysis73%HighLowMedium
Nitrile Reduction78%LowHighHigh
Sandmeyer Reaction50%LowHighLow

Scientific Research Applications

Medicinal Chemistry

3-Chlorobenzylamine serves as a precursor in the synthesis of various pharmaceutical compounds. Notably, it has been used in the development of:

  • N-(3-chlorobenzyl) toluene-p-sulphonamide : This compound exhibits antibacterial properties and is synthesized using this compound as a key starting material .

Case Study: Inhibitory Activity Against Monoamine Oxidase

Research has demonstrated that derivatives of this compound can exhibit potent inhibitory activity against monoamine oxidase (MAO), an enzyme linked to various neurological disorders. For instance, studies have shown that modifications to the amine structure can enhance selectivity and potency against MAO-A and MAO-B isoforms .

Materials Science

In materials science, this compound is utilized in the construction of advanced materials:

  • Perovskite Solar Cells : A recent study highlighted the use of this compound in constructing a two-dimensional passivation layer on perovskites. This application enhances the efficiency and stability of solar cells, showcasing its potential in renewable energy technologies .

Chemical Synthesis

The compound is also valuable in synthetic organic chemistry:

  • Synthesis of Amine Derivatives : this compound can undergo various reactions to form amine derivatives that are useful in synthesizing complex organic molecules. It has been employed in reactions with electrophiles like 1-chloro-2,4-dinitrobenzene, demonstrating its utility as a nucleophile .

Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Notes
Medicinal ChemistrySynthesis of antibacterial agentsN-(3-chlorobenzyl) toluene-p-sulphonamide
MAO inhibitorsPotent activity against MAO-A and MAO-B isoforms
Materials SciencePerovskite solar cellsEnhances efficiency and stability
Chemical SynthesisFormation of amine derivativesReacts with electrophiles for complex synthesis

Comparison with Similar Compounds

The structural and functional properties of 3-chlorobenzylamine can be better understood through comparisons with substituted benzylamine derivatives. Key differences arise from variations in substituent type, position, and electronic effects, which influence reactivity, solubility, and biological activity.

Structural and Functional Comparisons

The table below summarizes critical data for this compound and related compounds:

Compound Name Substituent Position/Type Molecular Weight (g/mol) Reactivity Profile Solubility Biological Activity/Applications
This compound 3-Cl 141.60 Moderate nucleophilic substitution Low in water Precursor in drug synthesis
4-Bromobenzylamine 4-Br 186.05 Higher reactivity in substitution Low in water Neuropharmacological activity
4-Chlorobenzylamine 4-Cl 141.60 Similar to 3-Cl isomer Low in water Comparable to 3-Cl but varies in targets
4-Methoxybenzylamine 4-OCH₃ 137.18 Lower reactivity High in polar solvents Enhanced drug formulation potential
3-(4-Chlorophenoxy)benzylamine 3-Cl + 4-phenoxy 263.73 High electrophilic reactivity Moderate in organic solvents Pharmacological applications

Key Findings from Comparative Studies

Substituent Position and Reactivity :

  • The meta -chlorine in this compound induces steric hindrance and electronic effects that reduce its reactivity in nucleophilic substitution reactions compared to para -bromo (4-bromobenzylamine), where bromine’s stronger leaving-group ability enhances reactivity .
  • 4-Methoxybenzylamine exhibits lower reactivity due to the electron-donating methoxy group, which deactivates the aromatic ring but improves solubility in polar solvents .

Biological Activity: The 3-chlorophenylmethyl group in this compound enhances binding affinity to molecular targets such as kinase enzymes, making it valuable in anticancer drug development .

Synthetic Utility: this compound is preferred over 4-chlorobenzylamine in coupling reactions (e.g., with pyridinone carboxylic acids) due to better regioselectivity in forming amide bonds .

Biological Activity

3-Chlorobenzylamine (C7H8ClN) is an organic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC7H8ClN
Molecular Weight141.6 g/mol
Melting Point97-98 °C
Boiling Point110-112 °C (at 17 mmHg)
Density1.159 g/mL at 25 °C
Flash Point209 °C

This compound appears as a clear colorless to faint yellow liquid and is soluble in organic solvents, making it suitable for various synthetic applications in pharmaceuticals and agrochemicals .

Synthesis

This compound can be synthesized through various methods, including:

  • Ullmann Reaction : Involves the coupling of chlorobenzoic acid with aniline derivatives in the presence of copper catalysts under high temperatures .
  • Reductive Amination : Often used in the synthesis of more complex organic compounds, including dihydroquinolones, which have shown significant biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance, it has been evaluated against various strains of bacteria and fungi. The minimum inhibitory concentrations (MIC) for different pathogens are summarized below:

PathogenMIC (µg/mL)
Staphylococcus aureus6.3
Escherichia coli12.5
Candida albicans25

These findings suggest that this compound may serve as a potent antibacterial and antifungal agent .

Cytotoxicity

The cytotoxic effects of this compound have also been studied using Artemia salina as a model organism. The results indicate varying levels of cytotoxicity, with LC50 values demonstrating its potential as a cytotoxic agent:

CompoundLC50 (µg/mL)
This compound>1000
Reference Compound<1000

This suggests that while it exhibits some cytotoxic properties, it may be less toxic than other tested compounds .

Neuropharmacological Effects

Recent studies have explored the role of this compound as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Kinetic studies revealed that derivatives of this compound can act as mixed or non-competitive inhibitors of AChE, showing potential for developing treatments targeting cognitive decline .

Case Studies

  • Acridine Derivatives : A study synthesized novel acridine derivatives using this compound, demonstrating their efficacy as dual inhibitors against specific biological targets. The compounds showed promising results in inhibiting cancer cell proliferation .
  • Dihydroquinolone Synthesis : In another investigation, derivatives synthesized from this compound were tested for nitric oxide synthase inhibition, highlighting their potential therapeutic applications in cardiovascular diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-chlorobenzylamine in academic research?

  • Methodological Answer : this compound is synthesized via coupling reactions using reagents such as BTFFH (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane, followed by reaction with amine precursors under controlled temperatures (e.g., 80°C for 16 hours). Yields typically range from 43% to 81%, depending on purification techniques . Key steps include monitoring reaction progress via TLC and isolating the product via column chromatography.

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d6) shows peaks at δ 9.05 (m, 1H), 7.85 (m, 2H), and 4.47 (m, 2H), while ¹³C NMR confirms carbonyl (δ 166.62) and aromatic carbons .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : ESI+ mode detects the molecular ion peak at m/z 343 (M + H)+ .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection ensures ≥98% purity .

Q. What are the regulatory identifiers and safety considerations for this compound?

  • Methodological Answer : The CAS registry number is 2051-61-8 (EU EC number: 218-126-1) . Safety protocols include:

  • Handling in fume hoods with nitrile gloves and lab coats.
  • Avoiding inhalation or skin contact, as per OSHA HCS guidelines .
  • Disposing waste via certified hazardous waste contractors to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions arise due to solvent effects, impurities, or isomerism. Strategies include:

  • Cross-Validation : Compare NMR data with X-ray crystallography (e.g., CCDC-deposited structures) to confirm bond angles and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks .
  • Contradiction Analysis Frameworks : Apply iterative hypothesis testing (e.g., identifying over-constrained variables in synthetic pathways) .

Q. What role does this compound play in structure-activity relationship (SAR) studies?

  • Methodological Answer : As a scaffold in drug discovery, its chlorine substituent enhances lipophilicity and receptor binding. For example:

  • In FFA2 receptor antagonism, this compound derivatives exhibit pIC₅₀ values of ~6.65 in [³⁵S]GTPγS assays, outperforming non-halogenated analogs .
  • Comparative SAR studies with 4-chlorobenzylamine (CAS 619-56-7) reveal steric effects on β-cell protection against ER stress .

Q. How to design experiments assessing this compound’s biological activity?

  • Methodological Answer :

  • In Vitro Assays : Use pancreatic β-cell models to evaluate ER stress mitigation via Western blotting (e.g., CHOP protein downregulation) .
  • Receptor Binding Studies : Employ [³⁵S]GTPγS incorporation assays in Flp-In T-Rex 293 cells to quantify Gi-coupled receptor activity .
  • Dose-Response Curves : Optimize concentrations (e.g., 1–100 µM) to avoid cytotoxicity, validated via MTT assays .

Q. What are best practices for reproducing literature-based synthesis of this compound derivatives?

  • Methodological Answer :

  • Stepwise Validation : Replicate general procedures (e.g., reaction times, solvent ratios) from primary literature .
  • Data Reproducibility : Address over-constraining in reaction simulations by adjusting variables (e.g., temperature gradients, catalyst loading) .
  • Collaborative Verification : Share NMR raw data (e.g., via Zenodo) to enable peer validation of spectral assignments .

Properties

IUPAC Name

(3-chlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFPYGGTDAYECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063323
Record name Benzenemethanamine, 3-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4152-90-3
Record name 3-Chlorobenzylamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 3-chloro-
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Record name Benzenemethanamine, 3-chloro-
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Record name Benzenemethanamine, 3-chloro-
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Record name 3-chlorobenzylamine
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Synthesis routes and methods

Procedure details

A 1 M solution of Hunig's Base in anhydrous DMF is prepared (Solution A). A 0.5 M solution of 1-H-pyrazole-1-carboxamidine hydrochloride is prepared using solution A. A 0.25 M solution of (3-chlorophenyl)methanamine in anhydrous DMF is prepared. A solution of (3-chlorophenyl)methanamine (800 μL, 200 mmol, 1.0 eq) is added to a solution of 1-H-pyrazole-1-carboxamidine hydrochloride (400 μL, 200 mmol, 1.0 eq) followed by addition of Hunig's Base (80 μL, 2.3 eq). The reaction mixture is heated at 100° C. for 24 hours. The solvent is removed under reduced pressure to give the crude desired product as a viscous oil. The crude product is dried by azeotoping with acetone and drying the residue under high vacuum. The crude 1-(3-chlorobenzyl)guanidinium chloride is used in the next step without any further purification.
[Compound]
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solution A
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400 μL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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